4-Chloro-2-methoxy-6-methylpyrimidine
Overview
Description
4-Chloro-2-methoxy-6-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitification inhibitor .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methoxy-6-methylpyrimidine is C6H7ClN2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methoxy-6-methylpyrimidine include a molecular weight of 158.58 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
1. Synthesis and Pharmaceutical Applications
4-Chloro-2-methoxy-6-methylpyrimidine serves as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a critical role in the synthesis of dasatinib, an anticancer drug. The compound is synthesized through a process involving acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012). Additionally, the compound's molecular structure has been studied using both experimental and theoretical techniques, providing valuable insights into its potential biological activity, such as anti-hypertensive properties (S. Aayisha et al., 2019).
2. Novel Synthesis Methods
Research has also focused on novel synthesis methods involving 4-Chloro-2-methoxy-6-methylpyrimidine. For example, the reaction of 4-amino-6-hydroxy-2-methylpyrimidine with phosphorus oxychloride has been used to synthesize iminodipyrimidines, highlighting the versatility of 4-Chloro-2-methoxy-6-methylpyrimidine derivatives (S. Nishigaki et al., 1970).
3. Applications in Explosive Industry
The compound has also found applications in the explosive industry. The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor derived from 4-Chloro-2-methoxy-6-methylpyrimidine, has been explored for its potential applications in the preparation of high explosives (R. Patil et al., 2008).
4. Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on derivatives of 4-Chloro-2-methoxy-6-methylpyrimidine. For instance, investigations into the crystal and molecular structures of certain derivatives have provided insights into their potential applications in medicinal chemistry, particularly as antitubercular agents (A. Richter et al., 2023).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methoxy-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSIHCSUIEICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540468 | |
Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-6-methylpyrimidine | |
CAS RN |
97041-37-7 | |
Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97041-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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